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CAS No.: 118267-18-8

Cat. No.: B138746 Get Quote

Technical Guide Series: Macrolide Pharmacodynamics

Executive Summary & Molecular Identity
N-Demethylroxithromycin (also known as N-mono-demethyl roxithromycin) is the primary

bioactive metabolite of the semi-synthetic macrolide roxithromycin. It is generated via oxidative

demethylation by the cytochrome P450 isozyme CYP3A4.

Unlike inert metabolic byproducts, N-DMR retains significant antibacterial potency. Its study is

essential for three reasons:

Total Activity: It contributes to the net antimicrobial effect in vivo.

Safety Profiling: It participates in the formation of Nitroso-alkane complexes with CYP450,

potentially influencing drug-drug interactions (DDIs).

Structural Insight: The loss of the methyl group on the desosamine sugar provides a

structure-activity relationship (SAR) probe for ribosomal binding affinity.

Structural Pharmacology
The transition from Roxithromycin to N-DMR involves the loss of a methyl group at the

position of the desosamine sugar moiety.
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Parent (Roxithromycin): Contains an

-dimethylamino group.[1]

Metabolite (N-DMR): Contains an

-methylamino group.

This demethylation alters the basicity (pKa) of the amino sugar and its lipophilicity, subtly

affecting how the molecule interacts with the negatively charged phosphate backbone of

ribosomal RNA.

Core Mechanism of Action: Ribosomal Interference
The mechanism of N-DMR is congruent with the macrolide class, functioning as a translation

inhibitor.[2]

Target: The 50S Ribosomal Subunit
N-DMR binds reversibly to the 23S rRNA within the 50S ribosomal subunit.[3] The binding site

is located at the entrance of the Nascent Peptide Exit Tunnel (NPET), specifically near the

Peptidyl Transferase Center (PTC).[3][4]

Molecular Interactions
The desosamine sugar—modified in N-DMR—is the primary anchor.

Hydrogen Bonding: The hydroxyl groups of the macrolactone ring and the desosamine sugar

form hydrogen bonds with specific nucleotides, notably A2058 and A2059 (Escherichia coli

numbering) in domain V of the 23S rRNA.

Steric Blockade: By occupying the exit tunnel, N-DMR does not inhibit the formation of the

peptide bond itself (peptidyl transferase activity remains intact). Instead, it sterically hinders

the progression of the nascent polypeptide chain.[3]

The "Drop-off" Effect: When the nascent peptide reaches a length of 6–8 amino acids, it

encounters the drug blockade. This triggers the dissociation of peptidyl-tRNA from the

ribosome, leading to premature termination of protein synthesis and bacteriostasis.
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Visualization: Molecular Mechanism Pathway
The following diagram illustrates the cascade from cellular entry to translational arrest.
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Caption: Step-wise mechanism of N-Demethylroxithromycin inducing translational arrest via

steric blockade of the ribosomal exit tunnel.

Metabolic Pathway & CYP3A4 Interaction
While N-DMR is an antibiotic, its formation represents a key metabolic event in human liver

microsomes (HLM).

The CYP3A4 Cycle
Roxithromycin is metabolized primarily by CYP3A4.[5] The N-demethylation is the rate-limiting

step for clearance in many contexts.

Reaction: Oxidative N-demethylation.

Enzyme: CYP3A4 (major), CYP2C19 (minor).

Product: N-Demethylroxithromycin (M3 metabolite) + Formaldehyde.[6]

Complex Formation & Inhibition
Crucially, N-DMR is not just a passive product. In human liver microsomes, N-DMR (M3) has

been shown to be a more potent inhibitor of CYP3A4 than the parent roxithromycin in specific

assays (e.g., testosterone 6

-hydroxylation).[7] It forms a stable Nitroso-alkane metabolic intermediate (MI) complex with the
ferrous (Fe2+) heme of CYP3A4. This "suicide inhibition" potential is lower than erythromycin
or troleandomycin but higher than the parent roxithromycin, making N-DMR a relevant factor in
drug-drug interaction modeling.
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Click to download full resolution via product page

Caption: CYP3A4-mediated biotransformation of Roxithromycin to N-DMR and subsequent

feedback inhibition via complex formation.[7]

Comparative Data Synthesis
The following data summarizes the biological activity of N-DMR relative to the parent

compound.

Parameter
Roxithromycin
(Parent)

N-
Demethylroxithrom
ycin (Metabolite)

Significance

Ribosomal Binding
High Affinity (

M)
Moderate-High Affinity

Methyl group

contributes to

hydrophobic fit but is

not essential.

Antibacterial Potency

(MIC)

Baseline (e.g., 0.06 -

4.0

g/mL)

Comparable / Slightly

Higher (1-2x MIC)

Retains therapeutic

bioactivity; contributes

to in vivo efficacy.

Bactericidal Activity

(MBC)
Moderate Reduced

Less effective at cell

killing against specific

bacilli strains.[2][8]

CYP3A4 Inhibition Weak Moderate

Metabolite is a

stronger inhibitor of

CYP3A4 than parent

(Human Microsomes).

Lipophilicity High Reduced

Affects membrane

permeation and tissue

distribution volume.

Experimental Protocols
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To validate the mechanism and activity of N-DMR, the following self-validating protocols are

recommended.

Protocol A: Comparative MIC Determination (Broth
Microdilution)
Objective: Quantify the antibacterial potency of N-DMR relative to Roxithromycin. Standard:

CLSI M07-A10 Guidelines.

Compound Preparation:

Dissolve N-DMR standard (purity >95%) in minimal ethanol or DMSO. Dilute with Cation-

Adjusted Mueller-Hinton Broth (CAMHB) to starting concentration (e.g., 64

g/mL).

Control: Prepare Roxithromycin parent under identical conditions.

Inoculum Prep:

Standardize S. aureus (ATCC 29213) or S. pneumoniae (ATCC 49619) to 0.5 McFarland

standard (

CFU/mL).

Dilute 1:100 in CAMHB.

Assay Setup:

Use 96-well polystyrene plates.

Dispense 100

L of serial 2-fold drug dilutions.

Add 100

L of bacterial suspension.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b138746?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubation:

C for 16-20 hours (ambient air).

Readout:

Identify the lowest concentration with no visible growth.

Validation: Control strain MIC must fall within CLSI quality control ranges.

Protocol B: CYP3A4 Inactivation Assay (Testosterone
Probe)
Objective: Assess the ability of N-DMR to inhibit CYP3A4 via metabolic complex formation.

System: Human Liver Microsomes (HLM) (0.5 mg protein/mL).

Pre-incubation (Metabolic Activation Step):

Incubate HLM with N-DMR (0–50

M) and NADPH (1 mM) for 15 minutes at 37°C.

Why: This allows the formation of the Nitroso-alkane complex.

Substrate Addition:

Add Testosterone (200

M), the specific probe substrate for CYP3A4.

Incubate for an additional 10 minutes.

Termination & Analysis:

Stop reaction with ice-cold acetonitrile.

Analyze formation of 6
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-hydroxytestosterone via HPLC-MS/MS.

Calculation:

Compare residual CYP3A4 activity against a vehicle control.

Result: A decrease in 6

-hydroxylation indicates mechanism-based inactivation by N-DMR.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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